molecular formula C7H4ClNO4 B8735513 2-Hydroxy-4-nitrobenzoyl chloride CAS No. 39614-82-9

2-Hydroxy-4-nitrobenzoyl chloride

Cat. No.: B8735513
CAS No.: 39614-82-9
M. Wt: 201.56 g/mol
InChI Key: GIXCHTWQWLWUCY-UHFFFAOYSA-N
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Description

This compound’s structure combines electron-withdrawing (-NO₂) and electron-donating (-OH) substituents, creating unique reactivity patterns.

Properties

CAS No.

39614-82-9

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

IUPAC Name

2-hydroxy-4-nitrobenzoyl chloride

InChI

InChI=1S/C7H4ClNO4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H

InChI Key

GIXCHTWQWLWUCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Nitrobenzoyl Chloride (CAS 122-04-3)

Structure : Benzoyl chloride with a single nitro group at the para position.
Key Differences :

  • Lacks the hydroxyl group at the ortho position, reducing polarity and hydrogen-bonding capacity.
  • The nitro group’s electron-withdrawing effect activates the carbonyl carbon for nucleophilic acyl substitution, similar to 2-hydroxy-4-nitrobenzoyl chloride. However, the absence of -OH may lead to lower solubility in polar solvents.
Property This compound 4-Nitrobenzoyl Chloride
Molecular Formula C₇H₄ClNO₄ (inferred) C₇H₄ClNO₃
Molecular Weight ~201.56 (estimated) 185.57
Substituents -OH (2), -NO₂ (4) -NO₂ (4)
Reactivity Enhanced H-bonding; acidic -OH Higher volatility

Applications : 4-Nitrobenzoyl chloride is widely used in peptide coupling and polymer synthesis due to its stability and reactivity .

4-Chloro-2-nitrobenzoyl Chloride (CAS 41995-04-4)

Structure : Benzoyl chloride with a chlorine (-Cl) at the para position and a nitro group at the ortho position.
Key Differences :

  • Replaces the hydroxyl group with chlorine, which is moderately electron-withdrawing.
  • The -Cl substituent increases molecular weight and may improve thermal stability compared to the hydroxyl analog.
Property This compound 4-Chloro-2-nitrobenzoyl Chloride
Molecular Formula C₇H₄ClNO₄ (inferred) C₇H₃Cl₂NO₃
Molecular Weight ~201.56 (estimated) 220.01
Substituents -OH (2), -NO₂ (4) -Cl (4), -NO₂ (2)
Solubility Likely higher in polar solvents Lower due to -Cl

Applications : Used as an intermediate in agrochemicals and dyes, leveraging its dual electron-withdrawing groups for directed substitution reactions .

General Trends in Reactivity and Stability

  • Electrophilicity : Both nitro-substituted benzoyl chlorides exhibit high electrophilicity at the carbonyl carbon. However, the -OH group in this compound may form intramolecular hydrogen bonds with the carbonyl oxygen, slightly reducing reactivity compared to 4-nitrobenzoyl chloride.
  • Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to chloro or non-polar analogs.
  • Thermal Stability : Chlorine substituents (as in 4-chloro-2-nitrobenzoyl chloride) may improve thermal stability over hydroxylated derivatives.

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-Hydroxy-4-nitrobenzoyl chloride while minimizing hydrolysis?

Methodological Answer:
To synthesize this compound, start with the parent acid (2-Hydroxy-4-nitrobenzoic acid) and employ thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Maintaining a temperature of 0–5°C to suppress side reactions.
  • Using a dry inert solvent (e.g., dichloromethane or toluene) and molecular sieves to scavenge moisture.
  • Adding catalytic dimethylformamide (DMF) to accelerate the reaction.
  • Purifying the product via vacuum distillation or recrystallization from non-aqueous solvents.
    Safety protocols from SDS guidelines, such as impervious gloves and fume hood use, are critical due to the compound’s corrosive nature .

Advanced: How can crystallographic data contradictions arise during structural determination of this compound, and how are they resolved?

Methodological Answer:
Crystallographic ambiguities may stem from:

  • Pseudo-symmetry or twinning , common in nitro-aromatic systems, which can be addressed using SHELXD/SHELXE for twin refinement .
  • Enantiomorph-polarity errors , resolved via Flack’s xx parameter (superior to Rogers’ η\eta for centrosymmetric near-structures) .
  • Disordered functional groups (e.g., nitro or hydroxyl), mitigated by constrained refinement and Hirshfeld atom refinement (HAR).
    Validate results against spectroscopic data (e.g., IR or NMR) to confirm substitution patterns .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm acyl chloride (νC=O1770cm1\nu_{\text{C=O}} \approx 1770 \, \text{cm}^{-1}) and nitro group (νNO21520cm1\nu_{\text{NO}_2} \approx 1520 \, \text{cm}^{-1}) .
  • 1^1H/13^{13}C NMR : Identify substitution patterns (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm for nitro-adjacent positions) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H]+^+ at m/z 216.0) .

Advanced: What strategies mitigate interference from the nitro group during nucleophilic acyl substitution reactions?

Methodological Answer:
The electron-withdrawing nitro group can deactivate the acyl chloride, slowing reactions. Strategies include:

  • Activating the electrophile : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states.
  • Temperature control : Moderate heating (40–60°C) balances reactivity and decomposition.
    Monitor reaction progress via TLC or in situ IR to avoid over-reaction .

Safety: What PPE and engineering controls are critical when handling this compound?

Methodological Answer:

  • PPE : Impervious nitrile gloves, tight-seal goggles, and acid-resistant lab coats .
  • Engineering controls : Use fume hoods with face velocity ≥0.5 m/s and install emergency showers/eyewash stations.
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How do steric and electronic effects influence the reactivity of this compound in acylation reactions?

Methodological Answer:

  • Steric effects : The ortho-hydroxy group hinders nucleophilic attack, requiring bulky amines or catalysts (e.g., DMAP) to accelerate reactions.
  • Electronic effects : The para-nitro group withdraws electron density, reducing acyl chloride reactivity. Compensate by using stronger nucleophiles (e.g., Grignard reagents) or microwave-assisted synthesis.
    DFT calculations (e.g., Gaussian) can model charge distribution to predict reaction sites .

Basic: How should researchers analyze and resolve conflicting solubility data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Crystallinity vs. amorphous forms : Use XRD to confirm polymorph identity .
  • Solvent purity : Ensure solvents are anhydrous and degassed (e.g., via freeze-pump-thaw cycles).
  • Measurement conditions : Standardize temperature (25°C) and agitation methods.
    Report data with error margins (e.g., ±0.5mg/mL\pm 0.5 \, \text{mg/mL}) and cite solvent lot numbers .

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